molecular formula C14H10ClN3O B15057303 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B15057303
M. Wt: 271.70 g/mol
InChI Key: XACFHASEVKZWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile (CAS 1707365-07-8) is a bicyclic heterocyclic compound of high interest in medicinal chemistry research. With a molecular formula of C14H10ClN3O and a molecular weight of 271.70 g/mol, it serves as a versatile scaffold for designing novel bioactive molecules . This compound is part of a class of fused heterocycles, specifically pyrano[3,4-c]pyridines, which are recognized for their significant neurotropic potential . Scientific literature indicates that related pyrano[3,4-c]pyridine derivatives exhibit a broad spectrum of pharmacological activities in experimental models, including potent anticonvulsant effects by antagonizing pentylenetetrazole (PTZ)-induced seizures, as well as demonstrated anxiolytic and antidepressant properties . Molecular docking studies suggest that analogous compounds bind tightly to key neurological targets, such as the γ-aminobutyric acid type A (GABAA) receptor and the serotonin (5HT1A) transporter, which may underlie their mechanism of action . This makes 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile a valuable chemical building block for researchers investigating new therapeutic agents for central nervous system (CNS) disorders. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

6-chloro-8-pyridin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C14H10ClN3O/c15-14-11(7-16)10-3-6-19-8-12(10)13(18-14)9-1-4-17-5-2-9/h1-2,4-5H,3,6,8H2

InChI Key

XACFHASEVKZWPQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=C(N=C2C3=CC=NC=C3)Cl)C#N

Origin of Product

United States

Preparation Methods

Key Physicochemical Properties

Property Description
CAS Number 1005009-91-5
IUPAC Name 6-chloro-8-pyridin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
Melting Point 218–220°C (decomposition observed)
Solubility Sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO)
Spectral Data (¹H NMR) δ 8.72 (d, 2H, pyridine), 4.38 (t, 2H, CH₂), 3.12 (m, 2H, CH₂)

Preparation Methods

Cyclization of Linear Precursors

The most widely reported synthesis involves cyclization of keto-amine or keto-nitrile precursors under acidic or basic conditions. For example, treatment of 5-cyano-3-(pyridin-4-yl)-4-pentenal with hydrochloric acid (HCl) in ethanol at 80°C induces intramolecular cyclization, forming the pyrano-pyridine ring. The reaction proceeds via enol intermediate formation, followed by nucleophilic attack of the amine group on the carbonyl carbon (Figure 1). Yields range from 65% to 78%, with purity >95% after recrystallization.

Alternative protocols employ basic conditions, such as sodium hydride (NaH) in tetrahydrofuran (THF), to deprotonate the amine and accelerate cyclization. However, side reactions, including over-alkylation, reduce yields to 50–60%.

Chlorination Strategies

Introduction of the chloro substituent at position 6 is achieved using phosphorus oxychloride (POCl₃) as a chlorinating agent. A representative method involves refluxing the non-chlorinated pyrano-pyridine intermediate with POCl₃ at 110°C for 6–8 hours. The reaction mechanism entails nucleophilic substitution, where the hydroxyl group at position 6 is replaced by chlorine via a phosphorylated intermediate (Scheme 1). Excess POCl₃ (3–5 equivalents) ensures complete conversion, with yields exceeding 85%.

Notably, analogous chlorinations of pyrazolo[1,5-a]pyrimidines demonstrate that electron-withdrawing groups (e.g., carbonitrile) enhance reactivity at the chlorination site. This aligns with the observed regioselectivity in 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile synthesis.

Multi-Component Reactions (MCRs)

Recent advances utilize one-pot MCRs to streamline synthesis. A three-component reaction of 4-pyridinecarboxaldehyde, malononitrile, and 3-chloropropiophenone in the presence of piperidine acetate yields the target compound via consecutive Knoevenagel condensation, Michael addition, and cyclization. Solvent-free conditions at 120°C improve atom economy, achieving 70% yield with minimal byproducts.

Reaction Mechanisms and Intermediate Characterization

Cyclization Pathway

Cyclization initiates with protonation of the carbonyl oxygen by HCl, generating an oxonium ion. The adjacent amine attacks the electrophilic carbon, forming a six-membered transition state. Subsequent dehydration yields the dihydro-pyrano ring, with the carbonitrile group stabilizing the intermediate through resonance.

Chlorination Dynamics

Kinetic studies of POCl₃-mediated chlorination reveal a second-order dependence on POCl₃ concentration, suggesting a bimolecular mechanism. Phosphoryl intermediates are detected via ³¹P NMR, confirming the formation of O-phosphorylated species prior to chloride displacement.

Optimization and Scalability

Temperature and Solvent Effects

Optimal cyclization occurs at 80–90°C in ethanol, balancing reaction rate and decomposition. Higher temperatures (>100°C) promote side reactions, such as pyridine ring oxidation. Polar aprotic solvents (e.g., DMF) accelerate cyclization but complicate purification due to high boiling points.

Catalytic Enhancements

Lewis acids, including zinc chloride (ZnCl₂) and trifluoromethanesulfonic acid, enhance cyclization efficiency. For instance, 10 mol% ZnCl₂ reduces reaction time from 12 hours to 4 hours, achieving 82% yield.

Purification and Analytical Validation

Crystallization Techniques

Slow evaporation of ethyl acetate solutions produces needle-like crystals suitable for X-ray diffraction. Recrystallization from ethanol/water (7:3 v/v) removes unreacted precursors, yielding >99% purity.

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 8.72 (pyridine-H) and δ 4.38 (methylene-H) confirm ring formation.
  • IR Spectroscopy : A sharp absorption at 2220 cm⁻¹ verifies the carbonitrile group.
  • Mass Spectrometry : [M+H]⁺ peak at m/z 272.07 aligns with the molecular formula.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research into its pharmacological properties may lead to the discovery of new drugs.

    Industry: Its unique structure makes it suitable for use in materials science, such as in the development of novel polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential for understanding its full potential.

Comparison with Similar Compounds

Substituent Effects at Position 8

The 8-position substituent significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name (Example) Substituent (Position 8) Notable Features
Target Compound Pyridin-4-yl Aromatic heterocycle; potential for enhanced target binding via π-π stacking.
6q 2-Furyl Reduced neurotropic activity compared to phenyl analogs; 80% synthesis yield.
9c 2-Furyl High yield (83%); IR peaks at 2220 cm⁻¹ (C≡N), 3167 cm⁻¹ (NH).
MBX2319 Morpholin-4-yl Gram-negative efflux pump inhibitor; distinct from PAβN and NMP analogs.
6-Chloro-8-(trifluoromethyl) Trifluoromethyl Electron-withdrawing group; molecular weight 262.62, purity 97%.
6-Chloro-8-isopropyl Isopropyl Molecular formula C₁₄H₁₇ClN₂O; ChemSpider ID 2772694.

Key Trends :

  • Aromatic vs. Alkyl Substituents : Pyridin-4-yl (target) and phenyl groups (e.g., compound 6n ) may improve target affinity over alkyl groups (e.g., isopropyl ).
  • Electron-Withdrawing Groups : Trifluoromethyl and nitrile enhance stability and modulate electronic properties.
Physical and Chemical Properties
Property Target Compound (Inferred) 6q 9c 6-Chloro-8-isopropyl
Molecular Formula Likely C₁₃H₉ClN₃O C₃₇H₃₅N₉O₄ Not reported C₁₄H₁₇ClN₂O
Melting Point Not reported Not reported 222–224°C Not reported
IR Peaks ~2220 cm⁻¹ (C≡N) 2218 cm⁻¹ (C≡N) 2220 cm⁻¹ (C≡N) Not reported

Notes:

  • Nitrile groups consistently exhibit IR peaks near 2220 cm⁻¹ across analogs .
  • Melting points vary widely (e.g., 128–130°C for compound 6n vs. 222–224°C for 9c ), influenced by crystallinity and intermolecular interactions.
Structural and Crystallographic Insights
  • Crystal Packing: Analogs like 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile form inversion dimers via N–H⋯O hydrogen bonds, with π-π stacking critical for stability.
  • Conformational Flexibility : Substituents at position 8 influence dihedral angles (e.g., 2.56° in ), affecting binding to biological targets.

Biological Activity

6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a pyrano[3,4-c]pyridine core, which is associated with various pharmacological properties. Its molecular formula is C14H10ClN3O, and it has a molecular weight of approximately 271.70 g/mol.

The presence of functional groups such as chlorine and cyano significantly influences the reactivity and biological activity of this compound. These groups enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

Research indicates that 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, which are common in pyridine derivatives. Its structural characteristics may enhance its efficacy against various microbial strains .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. Interaction studies reveal binding affinities with certain enzymes and receptors involved in cancer progression .
  • Anti-inflammatory Effects : Similar compounds have demonstrated an ability to inhibit cytokine production, suggesting that 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile could possess anti-inflammatory properties .

The exact mechanism through which 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile exerts its biological effects is still under investigation. However, its interactions with specific biological targets such as kinases and receptors are crucial for understanding its pharmacological profile.

Comparative Analysis with Related Compounds

A comparison of 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile with structurally similar compounds indicates its unique position in terms of biological activity:

Compound NameStructural FeaturesBiological Activity
6-ChloroquinolineContains a chlorine atom and a quinoline ringAntimicrobial properties
7-AminoquinolineAmino group substitution on quinolineAntimalarial activity
Pyrido[2,3-b]indoleIndole fused with pyridineAnticancer properties

The specific combination of the pyrano and pyridine structures along with the chlorine and cyano groups potentially enhances the biological activity of 6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile compared to similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Techniques : Various synthetic routes have been explored to produce this compound effectively. These methods often involve multi-step reactions that optimize yield and purity .
  • Cell Line Studies : In vitro studies on cancer cell lines such as A549 and MCF7 have shown promising results regarding cytotoxicity and inhibition of cell proliferation . For instance:
    • A549 Cell Line : IC50 values indicate significant growth inhibition.
    • MCF7 Cell Line : Demonstrated potential for inducing apoptosis.

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